molecular formula C32H26N4O4 B2993868 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 478343-09-8

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2993868
CAS No.: 478343-09-8
M. Wt: 530.584
InChI Key: QYHUPFDZLHNQCX-YJKCNMNRSA-N
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Description

The compound “(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide” is a chromene-based derivative featuring a benzimidazole moiety, an ethoxyphenyl imino group, and a methoxy substitution at the 8-position of the chromene core. Chromenes (2H-1-benzopyrans) are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including antitumor, anti-inflammatory, and kinase inhibitory effects . The 8-methoxy group may contribute to metabolic stability and π-π stacking interactions within enzyme active sites .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-ethoxyphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4O4/c1-3-39-24-17-15-23(16-18-24)34-32-25(19-21-7-6-10-28(38-2)29(21)40-32)31(37)33-22-13-11-20(12-14-22)30-35-26-8-4-5-9-27(26)36-30/h4-19H,3H2,1-2H3,(H,33,37)(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHUPFDZLHNQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic derivative belonging to the chromene class, characterized by its diverse biological activities. This article aims to summarize the available research on its biological activity, including anticancer, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The compound features a chromene core with several functional groups:

  • Benzimidazole moiety : Imparts potential biological activity.
  • Ethoxy and methoxy substituents : Enhance solubility and reactivity.
  • Carboxamide group : Known for its pharmacological significance.

Anticancer Activity

Research indicates that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies show that compounds with similar structures have demonstrated IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxic Activity of Related Chromene Compounds

Compound NameCancer Cell LineIC50 (μM)Notes
Compound AMCF-75.0Induces apoptosis
Compound BOVCAR3.5Inhibits proliferation
Compound CHCT-1164.0Cell cycle arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Chromene derivatives have shown potential as inhibitors of the enzyme 5-lipoxygenase , which plays a critical role in inflammatory processes. The presence of hydrophilic groups in some derivatives correlates with enhanced inhibition of this enzyme .

Enzyme Inhibition

Several studies have focused on the enzyme inhibition capabilities of chromene derivatives. For example, compounds similar to our target have been tested against carbonic anhydrases (CAs), with some showing promising inhibitory activity against tumor-associated isoforms such as hCA IX and hCA XII . This suggests a potential therapeutic application in cancer treatment.

Study 1: Synthesis and Evaluation

In a study conducted by Bousejra-ElGarah et al., various chromone carboxamide derivatives were synthesized and evaluated for their biological activities. Among these, several compounds exhibited significant cytotoxicity against multiple cancer cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions on the chromone nucleus enhance activity .

Study 2: Mechanism Exploration

Another investigation explored the mechanisms through which chromene derivatives exert their biological effects. It was found that these compounds can modulate pathways involved in inflammation and cancer progression by interacting with specific receptors and enzymes, thus highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs differ in substituents on the chromene core, imino group, and benzimidazole/amide regions. Key comparisons include:

Compound Name / ID Substituents (R1, R2, R3) Molecular Formula Molar Mass (g/mol) pKa (Predicted) Key Features
Target Compound R1=4-ethoxyphenyl, R2=8-methoxy, R3=H C32H26N4O4 542.58 ~10.75 Ethoxy enhances lipophilicity; benzimidazole improves target binding
(2Z)-N-[4-(1H-Benzodiazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide R1=4-methylphenyl, R2=8-methoxy, R3=H C31H24N4O3 500.55 10.75 Methyl reduces steric bulk; lower molar mass vs. target compound
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide R1=H, R2=8-methoxy, R3=2-chlorophenyl C17H13ClN2O3 328.75 N/A Chlorine increases electronegativity; simpler structure with no benzimidazole
1,2,3-Triazole-containing chromene derivatives R1=aryl, R2=variable, R3=triazole Variable ~400–550 N/A Triazole enhances hydrogen bonding but is not critical for activity

Key Observations :

  • Triazole-containing analogs (e.g., compounds 1a,b in ) show IC50 values of ~27.89 μM against A549 lung cancer cells, but the benzimidazole moiety in the target compound may offer superior target specificity due to its planar aromatic structure .

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